molecular formula C26H23BrClN3O4 B12485835 Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12485835
M. Wt: 556.8 g/mol
InChI Key: KCBBVPAAGGBXNO-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives This compound is characterized by the presence of a piperazine ring, a benzoyl group, and halogenated benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Derivative: Starting with piperazine, the benzoyl group is introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the piperazine ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-CHLOROBENZAMIDO)BENZOATE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMOBENZAMIDO)BENZOATE: Lacks the chlorine atom, which may influence its chemical properties.

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(5-BROMO-2-CHLOROBENZAMIDO)BENZOATE is unique due to the presence of both bromine and chlorine atoms, which can significantly impact its chemical reactivity and potential applications. The combination of these halogens with the piperazine and benzoyl groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C26H23BrClN3O4

Molecular Weight

556.8 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H23BrClN3O4/c1-35-26(34)18-7-10-23(22(15-18)29-24(32)20-16-19(27)8-9-21(20)28)30-11-13-31(14-12-30)25(33)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,29,32)

InChI Key

KCBBVPAAGGBXNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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